2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one
Description
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-22-11-6-4-10(5-7-11)15-17-16(23-19-15)12-9-13-14(21)3-2-8-20(13)18-12/h4-7,9H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASWPKOOUHNSGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=NN4CCCC(=O)C4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives, which this compound is a part of, have been known to exhibit a broad spectrum of biological activities. They have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy.
Mode of Action
Biological Activity
The compound 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one is a heterocyclic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological implications of this compound, drawing from diverse research studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 256.26 g/mol. Its structure features a pyrazole ring fused with an oxadiazole moiety, which is known for contributing to various biological activities.
Biological Activity Overview
Research indicates that compounds containing both oxadiazole and pyrazole structures exhibit a range of biological activities including:
- Antimicrobial Activity : Several studies have demonstrated that derivatives of oxadiazoles and pyrazoles can inhibit the growth of various bacterial strains. For instance, a derivative similar to our compound showed significant antibacterial activity against Gram-positive bacteria .
- Antioxidant Properties : The antioxidant capacity of related compounds has been evaluated using the DPPH assay, indicating that these compounds can scavenge free radicals effectively .
- Anti-inflammatory Effects : Pyrazole derivatives have been recognized for their anti-inflammatory properties. In vitro studies suggest that they can inhibit pro-inflammatory cytokines .
Antimicrobial Studies
A study conducted on related oxadiazole derivatives revealed that they exhibited potent antimicrobial activity against several pathogens. The minimum inhibitory concentrations (MICs) were determined for various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 |
| Compound B | Escherichia coli | 16 |
| Target Compound | Pseudomonas aeruginosa | 8 |
These results suggest that the target compound may possess similar or enhanced antimicrobial properties compared to its analogs .
Antioxidant Activity
The antioxidant potential was assessed using the DPPH method where various concentrations of the compound were tested. The results indicated a dose-dependent scavenging effect:
| Concentration (mg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 60 |
| 100 | 85 |
This highlights the potential of the compound as a natural antioxidant agent .
Anti-inflammatory Mechanisms
In vivo studies have shown that related pyrazole derivatives can reduce inflammation in animal models. The mechanism involves inhibition of NF-kB activation and subsequent reduction in cytokine production. For example, treatment with a similar pyrazolo[1,5-a]pyridin derivative resulted in a significant decrease in TNF-alpha levels .
Case Studies
A notable case study involved the evaluation of a closely related compound in diabetic rats. The study observed that administration led to improved glucose tolerance and increased insulin sensitivity, suggesting potential applications in diabetes management .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing oxadiazole moieties possess potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Antioxidant Properties
The antioxidant potential of this compound has also been explored. In vitro assays indicate that it can scavenge free radicals effectively, suggesting its utility in combating oxidative stress-related diseases . This property is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role.
Anticancer Activity
Emerging studies have highlighted the anticancer potential of this compound. Its derivatives have been evaluated for cytotoxic effects against various cancer cell lines. The results indicate that these compounds can induce apoptosis and inhibit cell proliferation through multiple pathways . The structural features that contribute to these activities include the presence of the oxadiazole and pyrazolo-pyridine rings which are known for their biological activity.
Case Study 1: Antimicrobial Evaluation
In a study focused on synthesizing new oxadiazole derivatives, researchers evaluated the antimicrobial efficacy using disc diffusion methods. The results showed that several derivatives exhibited significant inhibition zones against tested pathogens compared to standard antibiotics . This highlights the potential for developing new antimicrobial agents based on this compound.
Case Study 2: Antioxidant Activity Assessment
A series of experiments were conducted to assess the antioxidant capabilities using DPPH radical scavenging assays. The findings revealed that certain derivatives of the compound demonstrated superior scavenging activity compared to established antioxidants like ascorbic acid . This positions the compound as a promising candidate for further development in antioxidant therapies.
Q & A
Q. What are the optimal synthetic routes for preparing this compound with high purity?
The synthesis involves multi-step reactions, starting with the formation of oxadiazole and pyrazolo-pyridinone intermediates. Key steps include cyclization under controlled temperatures (70-90°C) and solvent selection (e.g., DMF or THF). Reagents like 4-methoxyphenylcarboxylic acid derivatives and hydrazine hydrate are critical for oxadiazole ring formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm proton environments and carbon frameworks, particularly distinguishing the oxadiazole and dihydropyridinone moieties.
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
Q. How can researchers mitigate impurities during synthesis?
Common impurities include unreacted intermediates or byproducts from incomplete cyclization. Strategies:
- Monitor reaction progress via thin-layer chromatography (TLC).
- Optimize stoichiometry (e.g., 1.2:1 molar ratio of hydrazine to carbonyl precursors).
- Use recrystallization (ethanol/water) for final purification .
Advanced Research Questions
Q. How to design experiments to assess the compound’s kinase inhibition potential?
- Assay Selection: Use in vitro kinase inhibition assays (e.g., ADP-Glo™) targeting kinases like CDK2 or EGFR.
- Dose-Response Curves: Test concentrations from 0.1–100 µM to determine IC.
- Controls: Include positive controls (staurosporine) and negative controls (DMSO vehicle).
- Structural Validation: Co-crystallize the compound with target kinases to map binding interactions .
Q. How to resolve contradictions in reported biological activity data across studies?
- Reproduce Conditions: Standardize assay protocols (e.g., cell line origin, incubation time).
- Validate Target Specificity: Use CRISPR knockouts or siRNA silencing to confirm on-target effects.
- Cross-Compare Analogues: Test structurally similar compounds (e.g., 3-chlorophenyl vs. 4-methoxyphenyl derivatives) to isolate substituent effects .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets.
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein stability (e.g., 100 ns trajectories) in explicit solvent.
- QM/MM Calculations: Analyze electronic interactions at active sites (e.g., oxadiazole π-stacking with aromatic residues) .
Q. How to establish structure-activity relationships (SAR) for modifying this compound’s efficacy?
- Substituent Variation: Synthesize derivatives with altered methoxy positions (e.g., 3-methoxy vs. 4-methoxy) or oxadiazole replacements (e.g., 1,3,4-thiadiazole).
- Biological Testing: Screen analogues for cytotoxicity (MTT assay) and selectivity (kinase profiling panels).
- Data Correlation: Use multivariate analysis (e.g., PCA) to link structural features (logP, polar surface area) to activity .
Methodological Guidance for Data Analysis
Q. How to optimize reaction yields in large-scale synthesis?
- Scale-Up Adjustments: Replace batch reactors with flow chemistry systems for better heat/mass transfer.
- Catalyst Screening: Test Pd/C or Ni catalysts for hydrogenation steps.
- In-Line Analytics: Implement HPLC-MS for real-time monitoring .
Q. What strategies validate the compound’s stability under physiological conditions?
- Simulated Biological Fluids: Incubate in PBS (pH 7.4) or human serum at 37°C for 24–72 hours.
- Degradation Analysis: Use LC-MS to identify hydrolysis products (e.g., cleavage of oxadiazole ring).
- Accelerated Stability Studies: Expose to heat (40°C) and humidity (75% RH) for 4 weeks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
